An In-depth Technical Guide to 7-Bromo-2,3-dimethyl-2H-indazole: Synthesis, Characterization, and Applications in CNS Drug Discovery
An In-depth Technical Guide to 7-Bromo-2,3-dimethyl-2H-indazole: Synthesis, Characterization, and Applications in CNS Drug Discovery
Introduction: The Significance of the 2H-Indazole Scaffold and the Role of 7-Bromo-2,3-dimethyl-2H-indazole as a Key Synthetic Intermediate
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] The constitutional isomers, 1H- and 2H-indazoles, offer distinct spatial arrangements of substituents, allowing for fine-tuning of pharmacological profiles. While the 1H-indazole tautomer is generally more thermodynamically stable, the 2H-indazole framework is a key feature in several approved drugs and clinical candidates.[2]
This guide focuses on a specific, strategically substituted derivative: 7-Bromo-2,3-dimethyl-2H-indazole. The presence of a bromine atom at the 7-position provides a versatile handle for post-synthetic modification, particularly through transition metal-catalyzed cross-coupling reactions. The dimethyl substitution at the N2 and C3 positions defines the core structure and influences its physicochemical properties. This compound has emerged as a valuable building block in the synthesis of complex molecules targeting the central nervous system (CNS), most notably as a precursor to potent and selective GABAergic modulators.[4][5] This document provides a comprehensive overview of its chemical properties, a detailed plausible synthesis pathway, characteristic spectral data, and its application in the development of novel therapeutics.
Chemical and Physical Properties
7-Bromo-2,3-dimethyl-2H-indazole is a solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 845751-62-4 | |
| Molecular Formula | C₉H₉BrN₂ | |
| Molecular Weight | 225.09 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Storage | Sealed in dry, room temperature | |
| InChI Key | BEMHWUFIOBSKJT-UHFFFAOYSA-N |
Proposed Synthesis and Mechanistic Rationale
Synthetic Workflow Overview
The overall transformation can be visualized as a three-step process:
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C3-Methylation: Introduction of a methyl group at the C3 position of the indazole ring.
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N2-Methylation: Regioselective methylation of the N2 position of the pyrazole ring.
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Purification: Isolation and purification of the final product.
Caption: Proposed synthetic workflow for 7-Bromo-2,3-dimethyl-2H-indazole.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 7-Bromo-3-methyl-1H-indazole
This step involves the introduction of a methyl group at the C3 position. A common method for such a transformation on the indazole ring is through a deprotonation-alkylation sequence.
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Deprotonation: To a solution of 7-bromo-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium (2.2 eq) dropwise. The reaction mixture is stirred at this temperature for 1 hour. This step is crucial as it generates a dianion, with the N1 proton being the most acidic, followed by the C3 proton.
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Methylation: To the resulting solution, add methyl iodide (1.5 eq) dropwise at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
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Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield 7-bromo-3-methyl-1H-indazole.
Causality: The use of a strong base like n-butyllithium is necessary to deprotonate the relatively non-acidic C3 proton. The N1 proton is more acidic and will be deprotonated first. The second equivalent of base removes the C3 proton, creating a nucleophilic center that readily reacts with the electrophilic methyl iodide.
Step 2: Synthesis of 7-Bromo-2,3-dimethyl-2H-indazole
The regioselectivity of N-alkylation of indazoles is highly dependent on the reaction conditions, including the choice of base and solvent.[6] For N2-alkylation, conditions that favor the kinetic product are often employed.
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Reaction Setup: To a solution of 7-bromo-3-methyl-1H-indazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like cesium carbonate (Cs₂CO₃, 1.5 eq).
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Alkylation: Add methyl iodide (1.2 eq) to the suspension and stir the reaction at room temperature for 16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The presence of the electron-donating methyl group at C3 and the bromo group at C7, along with the reaction conditions, is expected to favor N2-alkylation.
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Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting residue is purified by flash column chromatography to separate the N1 and N2 isomers and afford the desired 7-bromo-2,3-dimethyl-2H-indazole as the major product.
Causality: The choice of cesium carbonate as the base and DMF as the solvent often leads to a mixture of N1 and N2 alkylated products, with the ratio being influenced by the substituents on the indazole ring.[6] While some conditions strongly favor N1 alkylation, the specific substitution pattern of the intermediate may direct the reaction towards the desired N2 product. Separation of the isomers is a critical final step.
Spectroscopic Characterization
Full spectral data for 7-Bromo-2,3-dimethyl-2H-indazole is not widely published. However, based on known data for similar indazole derivatives and general principles of spectroscopy, the following characteristic signals can be predicted. A patent document has made reference to the ¹H NMR spectrum of this compound, confirming its characterization.[7]
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¹H NMR: The spectrum is expected to show three distinct aromatic protons in the 7.0-8.0 ppm region, corresponding to the protons on the benzene ring. Two singlets corresponding to the two methyl groups (N-CH₃ and C-CH₃) would be expected in the upfield region, likely between 2.5 and 4.5 ppm.
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¹³C NMR: The spectrum would display nine distinct carbon signals. The signals for the two methyl carbons would appear in the aliphatic region (around 10-40 ppm). The remaining seven signals would be in the aromatic region (approximately 110-150 ppm), corresponding to the carbons of the bicyclic ring system. The carbon bearing the bromine atom would be expected at the lower end of this aromatic range.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would be observed at m/z 224 and 226.
Applications in Research and Drug Development
The primary utility of 7-Bromo-2,3-dimethyl-2H-indazole lies in its role as a key intermediate for the synthesis of more complex molecules, particularly in the field of CNS drug discovery.
Precursor for GABAergic Modulators
Patents have disclosed the use of 7-Bromo-2,3-dimethyl-2H-indazole in the synthesis of selective ligands for the GABA_A receptor.[4][5] These receptors are the principal inhibitory neurotransmitter receptors in the mammalian brain and are targets for drugs used to treat anxiety, sleep disorders, and epilepsy.[4] The 7-bromo substituent is strategically positioned for elaboration via Suzuki cross-coupling reactions to introduce aryl or heteroaryl groups, a common strategy for building molecular complexity and exploring the structure-activity relationships (SAR) of potential drug candidates.
Suzuki Cross-Coupling Workflow
The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. In this context, 7-Bromo-2,3-dimethyl-2H-indazole serves as the organohalide partner.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. KR100742014B1 - Gabanergic modulators - Google Patents [patents.google.com]
- 5. EP1656353B1 - Gabanergic modulators - Google Patents [patents.google.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
